![molecular formula C17H38N2O B14532829 1-[(2-Aminoethyl)amino]pentadecan-2-OL CAS No. 62745-87-3](/img/structure/B14532829.png)
1-[(2-Aminoethyl)amino]pentadecan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Aminoethyl)amino]pentadecan-2-OL is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a long hydrocarbon chain with an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(2-Aminoethyl)amino]pentadecan-2-OL can be synthesized through several methods:
Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Alkylation of Amines: This method involves the reaction of an amine with an alkyl halide under basic conditions to form the desired product.
Hydrogenation of Nitriles: This involves the reduction of nitriles using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination or hydrogenation processes. These methods are chosen for their efficiency and scalability, allowing for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Aminoethyl)amino]pentadecan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form amines with different degrees of substitution.
Substitution: The amino group can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Aminoethyl)amino]pentadecan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of cell signaling and neurotransmission due to its amine group.
Industry: The compound is used in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-[(2-Aminoethyl)amino]pentadecan-2-OL involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects.
Comparison with Similar Compounds
1-[(2-Aminoethyl)amino]pentadecan-2-OL can be compared with other similar compounds like:
Ethanolamine: A simpler molecule with similar functional groups but a shorter hydrocarbon chain.
Diethanolamine: Contains two hydroxyl groups and is used in similar applications.
Triethanolamine: Contains three hydroxyl groups and is used as a surfactant and emulsifier.
The uniqueness of this compound lies in its long hydrocarbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs.
Properties
CAS No. |
62745-87-3 |
|---|---|
Molecular Formula |
C17H38N2O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-(2-aminoethylamino)pentadecan-2-ol |
InChI |
InChI=1S/C17H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)16-19-15-14-18/h17,19-20H,2-16,18H2,1H3 |
InChI Key |
KNRSEFVPJCFQKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CNCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Anilino-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14532748.png)
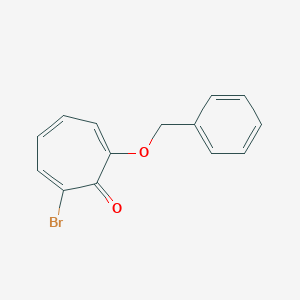
![Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-](/img/structure/B14532756.png)
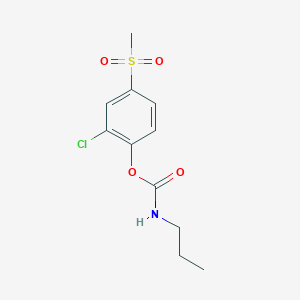
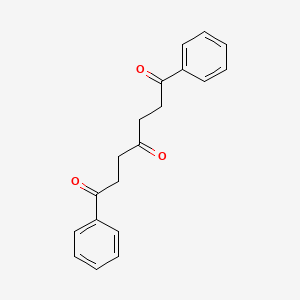
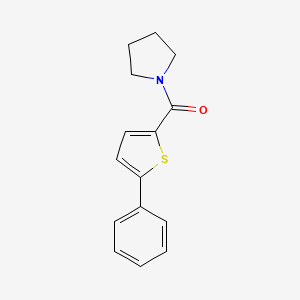
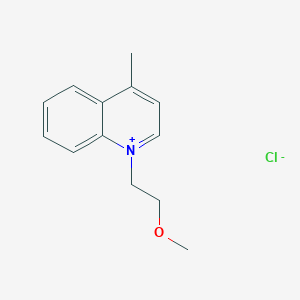
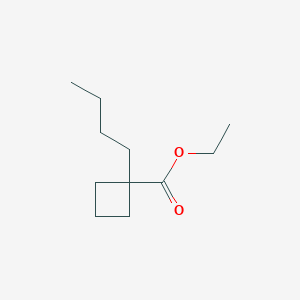
![N-[2-(9H-Fluoren-9-YL)ethyl]acetamide](/img/structure/B14532794.png)
![1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]-](/img/structure/B14532798.png)
![Silane, trimethyl[1-(phenylthio)ethenyl]-](/img/structure/B14532806.png)
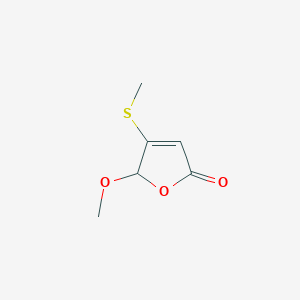
![2-[Methyl(4-nitrophenyl)carbamoyl]phenyl methylcarbamate](/img/structure/B14532815.png)
![7,8-Dimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14532816.png)
